molecular formula C12H18Cl2N2 B2447729 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1394662-71-5

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No.: B2447729
CAS No.: 1394662-71-5
M. Wt: 261.19
InChI Key: VJTOVUINSBVHRM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is systematically named according to IUPAC guidelines, reflecting its bicyclic framework and substituents. The parent structure, azabicyclo[3.1.0]hexane, consists of a six-membered ring fused to a three-membered cyclopropane unit, with a nitrogen atom at position 3. The benzyl group occupies the same carbon as the nitrogen, while the amine group is positioned at carbon 6. The dihydrochloride salt form introduces two chloride counterions, enhancing solubility and stability.

Key Identifiers

Property Value/Description Source
CAS Number 1394662-71-5
Molecular Formula C₁₂H₁₈Cl₂N₂
Molecular Weight 261.19 g/mol
Synonyms 6-Amino-3-benzyl-3-azabicyclo[3.1.0]hexane dihydrochloride

The compound is also identified by its SMILES notation C1C2C(C2N)CN1CC3=CC=CC=C3 and InChIKey VJTOVUINSBVHRM-UHFFFAOYSA-N, which encode its structural features for computational analysis.

Molecular Geometry and Bicyclic Framework Analysis

The bicyclic framework of this compound combines a cyclopropane ring fused to a piperidine-like structure. The nitrogen atom at position 3 introduces a bridgehead, creating a rigid conformation that restricts rotational freedom. This rigidity is critical for its biological interactions, as it mimics conformations of larger heterocycles such as piperidines.

Key Geometric Features

  • Cyclopropane Strain : The three-membered ring introduces significant bond-angle strain, with angles deviating from the ideal 60°, contributing to the compound’s reactivity.
  • Bridgehead Nitrogen : The nitrogen at position 3 participates in a fused bicyclic system, stabilizing the structure through electron delocalization into the cyclopropane ring.
  • Benzyl Substituent : The benzyl group at position 3 enhances steric bulk, influencing the compound’s pharmacokinetic profile and molecular interactions.

The amine group at position 6 adopts a pyramidal geometry, enabling hydrogen bonding with chloride counterions in the dihydrochloride salt.

X-ray Crystallographic Studies of the Azabicyclohexane Core

While direct X-ray crystallographic data for this compound are limited in publicly available databases, related azabicyclohexane derivatives provide insights into its structural behavior. For example, studies on 3-oxa-6-azabicyclo[3.1.0]hexane reveal a boat-like conformation in the bicyclic system, with substituents adopting specific orientations to minimize steric clashes.

Inferred Structural Features

Feature Description Relevance
Bridgehead Geometry Pyramidal nitrogen with partial double-bond character Stabilizes the fused cyclopropane ring
Cyclopropane Torsion Restricted rotation due to fused system Maintains conformational rigidity
Hydrogen Bonding Amine group forms H-bonds with Cl⁻ ions Enhances salt stability in solid state

Crystallographic analyses of analogous compounds suggest that the dihydrochloride salt likely adopts a crystalline arrangement with alternating layers of cations and anions, stabilized by electrostatic interactions and van der Waals forces.

Comparative Analysis with Related 3-Azabicyclo[3.1.0]hexane Derivatives

The structural and functional diversity of 3-azabicyclo[3.1.0]hexane derivatives is influenced by substituents at positions 3 and 6. Below is a comparison of key analogs:

Compound CAS Number Molecular Formula Substituents at C3/C6 Key Property
This compound 1394662-71-5 C₁₂H₁₈Cl₂N₂ Benzyl (C3), Amine (C6) Enhanced dopamine transporter inhibition
3-Azabicyclo[3.1.0]hexan-6-amine 208837-84-7 C₅H₁₀N₂ Hydrogen (C3), Amine (C6) Parent structure, lower molecular weight
N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride 1909337-55-8 C₇H₁₆Cl₂N₂ Methyl (C7), Dimethylamine (C6) Increased lipophilicity
3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride 118998903 C₁₃H₂₀Cl₂N₂ Benzyl (C3), N-Methylamine (C6) Modified pharmacokinetic profile

Structural Implications

  • Benzyl Substitution : The benzyl group at C3 increases steric hindrance, potentially altering receptor binding affinity compared to unsubstituted analogs.
  • Amine Functionalization : The primary amine at C6 enables protonation in acidic environments, enhancing solubility and bioavailability in the dihydrochloride form.
  • Salt Formation : Dihydrochloride salts exhibit superior stability and crystallinity compared to free bases, critical for pharmaceutical formulation.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9;;/h1-5,10-12H,6-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTOVUINSBVHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394662-71-5
Record name 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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Preparation Methods

Historical Synthetic Approaches

The earliest documented synthesis of the 3-azabicyclo[3.1.0]hexane scaffold dates to a 1996 patent, which described the reduction of 3-benzyl-3-azabicyclo[3.1.0]hexane precursors using selective carbonyl group reduction agents. The process yielded the free base amine, which was subsequently converted to a hydrochloride salt to enhance isolation efficiency. Key steps included:

  • Cyclopropanation : Intramolecular ring closure via reductive elimination.
  • Salt Formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt, achieving non-volatile crystalline properties for easier handling.

This method, while foundational, faced challenges in diastereoselectivity and required chromatographic purification, limiting scalability.

Modern Catalytic Cyclopropanation Methods

Recent advances employ transition metal catalysts to improve stereochemical outcomes. A 2024 study demonstrated dirhodium(II)-catalyzed cyclopropanation of α-diazoacetates with 2,5-dihydropyrroles, enabling selective synthesis of exo- or endo-3-azabicyclo[3.1.0]hexane derivatives. Critical parameters include:

Parameter exo-Isomer Conditions endo-Isomer Conditions
Catalyst Dirhodium(II) carboxylate Dirhodium(II) carboxylate
Temperature 40°C 25°C
Solvent Dichloromethane Tetrahydrofuran
Yield 76% 54%

The telescoped sequence (cyclopropanation, isomerization, hydrolysis) eliminated chromatographic purification, enhancing industrial viability.

Industrial-Scale Production Processes

A patented industrial method (EP1675828A1) outlines a scalable route to (1α,5α,6α)-6-aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane, a precursor to the dihydrochloride salt:

Step 1 : Benzylation of 3-azabicyclo[3.1.0]hexane using benzyl chloride in acetonitrile.
Step 2 : Aminolysis with aqueous ammonia in a pressurized autoclave at 75–80°C for 12 hours.
Step 3 : Salt Formation:

  • Acidification with 2N HCl to pH 1–2.
  • Washing with toluene to remove impurities.
  • Basification with 2N NaOH to pH 13–14, followed by HCl neutralization to precipitate the dihydrochloride.

This method achieved a 74% yield with high purity (>99% by HPLC), suitable for kilogram-scale production.

Diastereoselective Synthesis and Stereochemical Control

Stereochemical control remains critical for pharmaceutical efficacy. The dirhodium(II) method enables precise exo/endo selectivity through solvent and temperature modulation:

  • Polar Solvents (e.g., THF) favor endo-isomers by stabilizing transition states.
  • Nonpolar Solvents (e.g., dichloromethane) promote exo-isomers via steric effects.

Hydrolysis of intermediate epoxides further refines stereochemistry, with exo-hydrolysis yielding trans-diols and endo-hydrolysis producing cis-diols.

Salt Formation and Purification Techniques

Conversion to the dihydrochloride salt enhances stability and bioavailability. Optimized protocols include:

  • Acid-Base Extraction : Sequential washing with sodium bicarbonate and brine to remove organic impurities.
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Stereoselectivity
Historical Reduction 60% 95% Low Uncontrolled
Dirhodium Catalysis 76% 98% High High
Industrial Process 74% 99% High Moderate

The dirhodium method excels in stereoselectivity, whereas the industrial process prioritizes scalability and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is a derivative of 3-azabicyclo[3.1.0]hexane . This compound has several applications, primarily in the synthesis of other compounds with biological properties .

Basic Information

  • Name: this compound
  • CAS No.: 1394662-71-5
  • Molecular Weight: 261.19
  • Molecular Formula: C₁₂H₁₆N₂ (Note that the molecular formula for this compound is C12H18Cl2N2 )

Related Compounds

  • 3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
  • 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
  • (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine
  • (1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Synthesis

3-Benzyl-3-azabicyclo[3.1.0]hexane can be synthesized by reducing 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione with a complex aluminium hydride reducing agent . Preferred reducing agents include lithium aluminium anhydride, sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride . An excess of the aluminium hydride reducing agent is typically used, preferably up to two-fold excess, but a 10 to 40% excess may also be suitable . Aromatic hydrocarbons like toluene or ethers can be used as solvents .

3-Benzyl-3-azabicyclo[3.1.0]hexane can be converted into 3-azabicyclo[3.1.0]hexane through hydrogenolysis of the N-benzyl bond . This is done through catalytic hydrogenation using a noble metal, with a palladium catalyst being preferred . The hydrogenolysis is performed under mild conditions using a palladium-on-carbon catalyst . Suitable conditions include room temperature up to 50°C, and hydrogen pressures in the range of 1.5 to 30 atmospheres gauge, with lower pressures (1.5 to 2 atmospheres gauge) being very suitable . Lower alkanols like ethanol or methanol are suitable solvents .

Applications

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-3-azabicyclo[3.1.0]hexan-6-ylmethanamine dihydrochloride: This compound has a similar bicyclic structure but with a methanamine group instead of an amine group.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic amine with different substituents on the ring system.

Uniqueness

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific combination of a benzyl group and a bicyclic azabicyclohexane ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, chemically characterized by the CAS number 1394662-71-5, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C12_{12}H18_{18}Cl2_2N2_2
  • Molecular Weight : 261.19 g/mol
  • IUPAC Name : (1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

The compound exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and reductive amination processes. The detailed synthetic routes can vary but often utilize benzylamine as a key starting material.

Pharmacological Properties

Research indicates that compounds similar to 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria.
  • CNS Activity : Given its structural similarity to known psychoactive agents, it may exhibit effects on the central nervous system (CNS), potentially acting as an anxiolytic or antidepressant.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in vitro, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine:

StudyFindings
Demonstrated antibacterial activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics.
Neuroprotective effects observed in cell culture models of neurodegeneration, indicating potential for treating Alzheimer's disease.
Behavioral assays in rodents suggested anxiolytic effects, warranting further investigation into its mechanism of action.

The exact mechanism of action for this compound is not fully elucidated; however, its structural features suggest interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization of bicyclic intermediates. For example, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine (precursor) reacts with tetrachloroallylidene hydrazine in methanol under nucleophilic substitution conditions to yield derivatives with ~80% isolated yield . Optimization includes adjusting solvent polarity (methanol vs. THF), reaction time, and stoichiometry of reactants. Temperature control (<40°C) prevents side reactions, while purification via recrystallization or column chromatography enhances purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm bicyclic scaffold geometry and benzyl substituent placement. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ for free base: m/z 201.224) . For dihydrochloride salts, elemental analysis (Cl content) and X-ray crystallography (if crystals are obtainable) resolve protonation states and counterion positions .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : After synthesis, acid-base extraction isolates the dihydrochloride salt from neutral byproducts. Reflux in ethanol or acetone followed by slow cooling yields crystalline solids . For impurities with similar polarity, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >97% purity .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration. However, steric hindrance may reduce binding affinity to target receptors. To study this, synthesize analogs with substituted benzyl groups (e.g., para-fluoro or ortho-methyl) and compare IC50 values in receptor-binding assays. Computational docking (e.g., AutoDock Vina) models steric clashes or π-π interactions .

Q. What analytical approaches resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., cytotoxicity vs. neuroprotection) may arise from assay conditions (e.g., cell line variability). Conduct dose-response studies across multiple cell lines (e.g., HEK293, SH-SY5Y) with standardized protocols (fixed incubation time, serum-free media). Pair with metabolic stability assays (e.g., liver microsomes) to assess whether observed effects are compound-specific or metabolite-driven .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use knockout/knockdown models (CRISPR/Cas9) to identify target pathways. For example, silence candidate GPCRs or ion channels and measure changes in compound efficacy via calcium flux assays. Combine with phosphoproteomics (LC-MS/MS) to map downstream signaling networks. Validate findings in ex vivo tissue slices or organoids .

Q. What strategies mitigate instability issues of the dihydrochloride salt under physiological conditions?

  • Methodological Answer : The hydrochloride salt may hydrolyze in aqueous buffers. Stability studies (pH 1–7.4, 37°C) with HPLC monitoring identify degradation products. Formulation with cyclodextrins or lipid nanoparticles improves shelf life. For in vivo studies, lyophilized powders reconstituted in saline (pH 4.5) minimize decomposition .

Data Contradictions and Resolution

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often stem from subtle differences in reaction setup (e.g., inert atmosphere vs. ambient air) or impurity profiles in starting materials. Reproduce reactions using high-purity precursors (≥98% by HPLC) and document oxygen/moisture levels. Statistical analysis (e.g., ANOVA) of triplicate runs quantifies variability .

Q. How can researchers reconcile conflicting NMR data for this compound?

  • Methodological Answer : Proton shifts may vary due to solvent (DMSO vs. CDCl3) or concentration. Re-run NMR under standardized conditions (0.1 M in D2O with TSP reference). Compare with calculated shifts (DFT, B3LYP/6-31G*) to assign peaks unambiguously .

Tables of Key Data

Property Value Source
Molecular FormulaC12H16N2·2HCl
Molecular Weight245.18 (free base: 201.224)
CAS Number155748-81-5
Synthetic Yield70–80% (optimized conditions)
Purity (HPLC)≥97%
Stability (pH 7.4, 37°C)t1/2 = 24–48 hours

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